3,3-Dimethyloctanoic acid
Overview
Description
3,3-Dimethyloctanoic acid is a chemical compound with the molecular formula C10H20O2 . It has a molecular weight of 172.2646 .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyloctanoic acid consists of a chain of carbon atoms with two methyl groups (CH3) attached to the third carbon atom from the end of the chain . The end of the chain is capped with a carboxylic acid group (COOH) . The 3D structure of the molecule can be viewed using specific software .Scientific Research Applications
Metabolism in Guinea-Pig Kidney Slices : 3,3-Dimethyloctanoic acid is initially degraded by α-oxidation to 2,5-dimethylheptanoic acid, followed by β-oxidation to 3-methylvaleric acid, demonstrating the possibility of alternating between α- and β-oxidations in the degradation of branched chain fatty acids (Stokke, 1969).
Interaction with Methylarsenicals : The study suggests possible biological implications of the interaction between methylarsenicals and thiols, although not directly linked to 3,3-Dimethyloctanoic acid, it indicates the broader chemical interactions in similar compounds (Cullen, McBride, & Reglinski, 1984).
Metabolism in Humans and Refsum's Disease : Research indicates that 3,3-Dimethyloctanoic acid can be degraded in humans through an initial α-decarboxylation, which renders the acid susceptible to normal β-oxidation. However, in patients with Refsum's disease, this degradation does not occur, possibly explaining the accumulation of phytanic acid in such patients (Stokke, Try, & Eldjarn, 1967).
Biological Oxidation Studies : The study of 2,2-dimethyloctanoic acid, a compound structurally similar to 3,3-Dimethyloctanoic acid, suggests that initial oxidative attack is not specific for the ω-position, or that ω- and ω-1-oxidation products are interconvertible enzymatically (Den, 1965).
properties
IUPAC Name |
3,3-dimethyloctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-10(2,3)8-9(11)12/h4-8H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNGZEIOFBESSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608180 | |
Record name | 3,3-Dimethyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyloctanoic acid | |
CAS RN |
14352-59-1 | |
Record name | 3,3-Dimethyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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